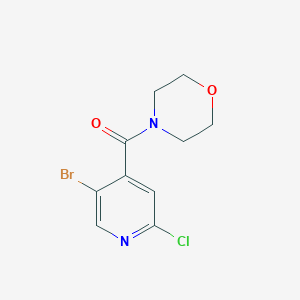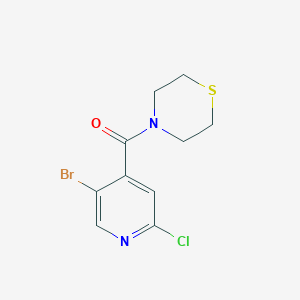
(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the formula C11H13BrClN3O . It is used in various chemical reactions and has a molecular weight of 318.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)9-6-8(12)7-14-10(9)13/h6-7H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and piperazine groups.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.科学的研究の応用
Novel Synthesis and Pharmaceutical Impurities
A review focuses on novel synthesis methods for omeprazole and related pharmaceutical impurities, highlighting the development of proton pump inhibitors and their impurities. While this review does not directly mention the compound , it illustrates the interest in novel synthetic pathways and impurity analysis within pharmaceutical research, which could be relevant for synthesizing or analyzing (5-Bromo-2-chloropyridin-4-yl)(4-methylpiperazin-1-yl)methanone as a potential impurity or intermediate in drug synthesis (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Behavioral Properties of Similar Compounds
Research on JL13, a compound with potential antipsychotic activity, offers insights into behavioral pharmacology and the selection of new molecules for therapeutic purposes. Although JL13's structure differs from the compound , the methodologies used to study its effects could inform research on the pharmacological properties of this compound (Bruhwyler et al., 1997).
DNA Interaction Studies
The review on Hoechst 33258 and its analogues, known for binding to the minor groove of DNA, underscores the significance of studying drug-DNA interactions. This area of research could be pertinent if this compound or its derivatives interact with DNA, either as a mechanism of action or as part of its pharmacokinetic profile (Issar & Kakkar, 2013).
Antitumor and Antipsychotic Potential
Studies on compounds with structural similarities, such as selective serotonin antagonists and compounds exhibiting antitumor effects, demonstrate the broad range of potential therapeutic applications for novel chemical entities. These studies might provide a framework for investigating the biological activity of this compound in various disease models (Hudzik et al., 2003).
Methane as a Resource
Research into methanotrophs and their ability to utilize methane as a carbon source highlights the ongoing interest in biotechnological applications of microbial systems. While not directly related, the exploration of microbial metabolism and synthetic biology could intersect with chemical synthesis research, including the production or degradation of complex compounds like this compound (Strong, Xie, & Clarke, 2015).
Safety and Hazards
特性
IUPAC Name |
(5-bromo-2-chloropyridin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN3O/c1-15-2-4-16(5-3-15)11(17)8-6-10(13)14-7-9(8)12/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZWBDSESLSKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=NC=C2Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290427.png)
![(R)-N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290434.png)
![[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290438.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290452.png)
![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B6290456.png)
![(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290469.png)
![(R)-N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290470.png)
![[S(R)]-N-[(R)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290471.png)
![[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290485.png)

![[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290505.png)
![(R)-N-[(1S)-1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6290528.png)

![(S)-(2-methoxyphenyl)-[2-[2-[(2-methoxyphenyl)-phenylphosphanyl]phenoxy]phenyl]-phenylphosphane](/img/structure/B6290536.png)
